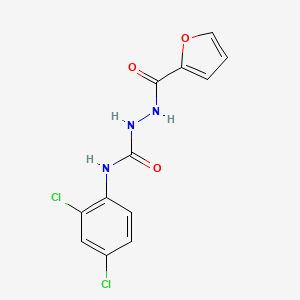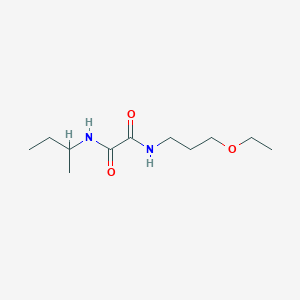![molecular formula C18H24O4 B4115392 methyl 1-[2-(2,4-dimethylphenyl)-1-hydroxy-2-oxoethyl]cyclohexanecarboxylate](/img/structure/B4115392.png)
methyl 1-[2-(2,4-dimethylphenyl)-1-hydroxy-2-oxoethyl]cyclohexanecarboxylate
Descripción general
Descripción
Methyl 1-[2-(2,4-dimethylphenyl)-1-hydroxy-2-oxoethyl]cyclohexanecarboxylate, also known as Methyl-DMAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
Methyl 1-[2-(2,4-dimethylphenyl)-1-hydroxy-2-oxoethyl]cyclohexanecarboxylate is believed to work by stimulating the release of norepinephrine, a neurotransmitter that plays a role in the body's "fight or flight" response. This stimulation can lead to increased heart rate, blood pressure, and respiratory rate. methyl 1-[2-(2,4-dimethylphenyl)-1-hydroxy-2-oxoethyl]cyclohexanecarboxylate has also been shown to have a vasoconstrictive effect, which can lead to increased blood flow to the muscles.
Biochemical and Physiological Effects:
methyl 1-[2-(2,4-dimethylphenyl)-1-hydroxy-2-oxoethyl]cyclohexanecarboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and respiratory rate, as well as to enhance athletic performance. Additionally, methyl 1-[2-(2,4-dimethylphenyl)-1-hydroxy-2-oxoethyl]cyclohexanecarboxylate has been shown to have a vasoconstrictive effect, which can lead to increased blood flow to the muscles.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 1-[2-(2,4-dimethylphenyl)-1-hydroxy-2-oxoethyl]cyclohexanecarboxylate in lab experiments is its ability to stimulate the release of norepinephrine, which can be useful in studying the body's response to stress. Additionally, methyl 1-[2-(2,4-dimethylphenyl)-1-hydroxy-2-oxoethyl]cyclohexanecarboxylate has been shown to have potential anti-inflammatory and analgesic effects, which can be useful in studying the treatment of pain and inflammation. One limitation of using methyl 1-[2-(2,4-dimethylphenyl)-1-hydroxy-2-oxoethyl]cyclohexanecarboxylate in lab experiments is its potential for abuse, as it has been investigated for its potential use as a performance-enhancing drug in sports.
Direcciones Futuras
There are several potential future directions for research on methyl 1-[2-(2,4-dimethylphenyl)-1-hydroxy-2-oxoethyl]cyclohexanecarboxylate. One area of interest is its potential use as a treatment for pain and inflammation. Additionally, further research could investigate its potential use as a performance-enhancing drug in sports. Other potential future directions include studying its effects on the cardiovascular system and its potential for abuse.
Aplicaciones Científicas De Investigación
Methyl 1-[2-(2,4-dimethylphenyl)-1-hydroxy-2-oxoethyl]cyclohexanecarboxylate has been used in scientific research for various applications, including as a stimulant and a bronchodilator. It has also been investigated for its potential use as a performance-enhancing drug in sports. Additionally, methyl 1-[2-(2,4-dimethylphenyl)-1-hydroxy-2-oxoethyl]cyclohexanecarboxylate has been studied for its potential anti-inflammatory and analgesic effects.
Propiedades
IUPAC Name |
methyl 1-[2-(2,4-dimethylphenyl)-1-hydroxy-2-oxoethyl]cyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O4/c1-12-7-8-14(13(2)11-12)15(19)16(20)18(17(21)22-3)9-5-4-6-10-18/h7-8,11,16,20H,4-6,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNXYLVRSWKXFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C(C2(CCCCC2)C(=O)OC)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[2-(2,4-dimethylphenyl)-1-hydroxy-2-oxoethyl]cyclohexanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-allyl-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4115314.png)
![4-butoxy-3,5-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4115316.png)
![N-butyl-N-ethyl-2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-8-amine](/img/structure/B4115334.png)
![2-[(5-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4115345.png)
![methyl 2-[({[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4115351.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B4115354.png)

![N-{[4-allyl-5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-chlorobenzamide](/img/structure/B4115365.png)
![2-{4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide](/img/structure/B4115372.png)

![2-[(4-tert-butylphenyl)sulfonyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4115382.png)

![N-[1-(4-methoxyphenyl)ethyl]-N'-1-naphthylthiourea](/img/structure/B4115398.png)
![3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(1-phenylethyl)propanamide](/img/structure/B4115409.png)